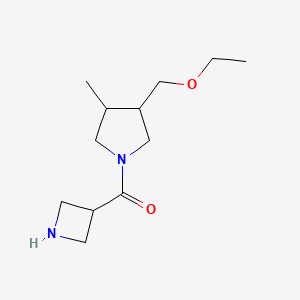

Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone

Overview

Description

Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone, also known as AEMPM, is a synthetic compound that has been studied in recent years due to its potential applications in a variety of scientific research areas. AEMPM has been found to have unique properties that make it a promising candidate for a variety of lab experiments and research projects.

Scientific Research Applications

1. Catalytic Asymmetric Addition to Aldehydes

A study by Wang et al. (2008) discusses a related compound, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was synthesized and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the potential of four-membered heterocycle-based backbones like azetidines in catalytic asymmetric induction reactions (Wang et al., 2008).

2. Functional Derivatives of Azetidines

Research by Chen et al. (1967) on azetidines, closely related to the chemical , involved converting methyl 1-tosylazetidine-2-carboxylate to its corresponding carboxylic acid and carbinol. This work highlights the versatility and functional adaptability of azetidine derivatives in chemical syntheses (Chen et al., 1967).

3. Rearrangement into Methyl omega-Alkylaminopentenoates

Dejaegher and de Kimpe (2004) explored the synthesis of functionalized 2-azetidinones, which undergo a peculiar transformation to yield methyl 2-alkoxy-4-(alkylamino)pentenoate and methyl 5-(alkylamino)pentenoate. This study showcases the potential of azetidinones as intermediates in synthesizing highly functionalized compounds (Dejaegher & de Kimpe, 2004).

4. Synthesis of Substituted Azetidinones

A study by Jagannadham et al. (2019) on the synthesis of substituted azetidinones derived from dimer of apremilast highlights the ongoing interest in designing azetidinone scaffolds due to their biological and pharmacological potentials. This research contributes to the understanding of the synthetic versatility of azetidinones (Jagannadham et al., 2019).

5. Pharmaceutical Applications

K. Mistry and K. R. Desai (2006) conducted a study on the preparation of azetidinones and their pharmacological evaluation, particularly for their antibacterial activity. This research emphasizes the importance of azetidinones in the development of new pharmaceutical compounds (Mistry & Desai, 2006).

6. Antileishmanial Agents

A study by Singh et al. (2012) synthesized and evaluated azetidin-2-ones for antileishmanial activity. This study demonstrates the potential of azetidinones as active agents against specific parasitic diseases (Singh et al., 2012).

7. Enzyme Interaction Studies

Li et al. (2019) investigated AZD1979, containing an azetidinyl moiety, and its interaction with glutathione S-transferases. This study provides insight into the metabolic processes involving strained rings like azetidines (Li et al., 2019).

8. Anti-Tubercular Activity

Research by Thomas et al. (2014) focused on azetidinone derivatives with 1,2,4-triazole for anti-tubercular activity. The study underscores the potential of azetidinones in treating tuberculosis (Thomas et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with gaba a receptors .

Mode of Action

It’s known that similar compounds act as positive allosteric modulators of gaba a receptors . This means they enhance the effect of the neurotransmitter GABA on the receptor, which can lead to increased inhibitory effects in the nervous system.

Biochemical Pathways

This pathway is involved in various physiological processes, including the regulation of neuronal excitability and muscle tone .

Result of Action

If it acts as a positive allosteric modulator of gaba a receptors, it could potentially enhance the inhibitory effects of gaba, leading to decreased neuronal excitability .

properties

IUPAC Name |

azetidin-3-yl-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-3-16-8-11-7-14(6-9(11)2)12(15)10-4-13-5-10/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDPNFZDKOQEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479950.png)

![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479951.png)

![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)

![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)

![6-(tert-butyl)-1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479959.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479961.png)

![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479962.png)

![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479964.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479969.png)

![1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479970.png)

![1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479971.png)

![6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479972.png)

![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479973.png)